molecular formula C15H13BrO3 B1317364 3-Bromo-4-phenethoxybenzoic acid CAS No. 887029-51-8

3-Bromo-4-phenethoxybenzoic acid

Cat. No.: B1317364
CAS No.: 887029-51-8
M. Wt: 321.16 g/mol
InChI Key: NQXZQUXYPKGUKA-UHFFFAOYSA-N
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Description

3-Bromo-4-phenethoxybenzoic acid is a synthetic benzoic acid derivative designed for pharmaceutical and chemical research applications. The compound features a bromo substituent and a phenethoxy side chain on the benzoic acid core, making it a potential intermediate for synthesizing more complex molecules. This structure suggests its utility in exploring structure-activity relationships, particularly in developing bioactive compounds and functional materials. Researchers can use this chemical in coupling reactions, as a building block for ligands, or in the preparation of small molecule libraries. As with all compounds of this class, proper safety protocols should be followed. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific applications, mechanism of action, and detailed research value for this compound are not currently established in the searched literature and would need to be determined through experimental studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(2-phenylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZQUXYPKGUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586375
Record name 3-Bromo-4-(2-phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887029-51-8
Record name 3-Bromo-4-(2-phenylethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Properties of 3 Bromo 4 Phenethoxybenzoic Acid

While detailed experimental data for 3-Bromo-4-phenethoxybenzoic acid is not widely available in public scientific literature, its fundamental chemical identity can be established.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 3-Bromo-4-(2-phenylethoxy)benzoic acid-
CAS Number 887029-51-8 chemsrc.com
Molecular Formula C₁₅H₁₃BrO₃ chemsrc.com
Molecular Weight 321.17 g/mol chemsrc.com
Canonical SMILES C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)Br-

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Melting Point Not availableExperimental data is not readily available in the public domain.
Boiling Point Not availableExperimental data is not readily available in the public domain.
Solubility Not availableExpected to be poorly soluble in water and more soluble in organic solvents like ethanol (B145695), and DMSO.
pKa Not availableThe carboxylic acid group is expected to have a pKa in the range of 4-5.

Synthesis of 3 Bromo 4 Phenethoxybenzoic Acid

A plausible synthetic route for the preparation of 3-Bromo-4-phenethoxybenzoic acid can be proposed based on well-established organic reactions, although a specific published synthesis for this exact molecule is not readily found. The most likely approach would involve a Williamson ether synthesis.

This reaction would proceed by reacting 3-bromo-4-hydroxybenzoic acid with a suitable phenethyl halide, such as phenethyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate or a hydride like sodium hydride, serves to deprotonate the phenolic hydroxyl group of the 3-bromo-4-hydroxybenzoic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the phenethyl bromide in an S_N2 reaction, displacing the bromide and forming the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for 3-Bromo-4-phenethoxybenzoic acid are not available in the reviewed literature. However, one can predict the expected signals in various spectroscopic analyses based on its structure.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Signals corresponding to the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) protons of the phenethoxy group, and the acidic proton of the carboxylic acid. The aromatic region would show complex splitting patterns due to the substitution.
¹³C NMR Signals for the carboxyl carbon, the aromatic carbons (with those attached to bromine and oxygen showing characteristic shifts), and the aliphatic carbons of the phenethoxy group.
IR Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch for the carbonyl group, C-O stretching for the ether linkage, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Research Findings and Potential Relevance

There are no specific research articles focusing on the biological activity or applications of 3-Bromo-4-phenethoxybenzoic acid found in the public domain. However, based on the structural motifs present in the molecule, some potential areas of research interest can be extrapolated.

The combination of a halogenated benzoic acid and a phenoxy-like ether linkage suggests that this compound could be investigated for various biological activities. As previously mentioned, halogenated benzoic acids have shown promise as enzyme inhibitors and receptor antagonists. nih.gov The phenoxy ether moiety is also a key feature in many biologically active compounds, contributing to favorable binding interactions. nih.gov Therefore, it is conceivable that this compound could be a candidate for screening in various biological assays, for example, as an antimicrobial or anticancer agent. However, without any published research, this remains speculative.

Table of Compounds Mentioned

Established Synthetic Pathways to Brominated Benzoic Acid Scaffolds

Achieving the specific 3-bromo-4-substituted pattern on a benzoic acid ring requires careful consideration of directing group effects and reaction conditions. Several strategies have been developed to synthesize these key intermediates.

Electrophilic aromatic substitution is the most direct method for introducing a bromine atom onto a benzene (B151609) ring. libretexts.org The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring.

For a precursor like 4-hydroxybenzoic acid, the hydroxyl group is a powerful activating ortho-, para-director. Direct bromination, therefore, selectively installs a bromine atom at the position ortho to the hydroxyl group (and meta to the deactivating carboxyl group), which is position 3. A common procedure involves dissolving 4-hydroxybenzoic acid in a solvent like glacial acetic acid and treating it with bromine (Br₂). prepchem.com Refluxing the mixture for several hours leads to the formation of 3-bromo-4-hydroxybenzoic acid, which can be isolated by precipitation in water and purified by recrystallization. prepchem.com A reported synthesis using this method achieved a yield of 70.3%. prepchem.com

Alternatively, reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) can be used, often providing a milder and more selective method for bromination. nih.gov

Table 1: Direct Bromination of 4-Hydroxybenzoic Acid

Brominating AgentSolventConditionsProductReported YieldReference
Br₂Glacial Acetic AcidReflux, 6 hours3-Bromo-4-hydroxybenzoic acid70.3% prepchem.com
NBSAcetonitrile (MeCN)0 °C, 0.5 hours(General method for activated rings)Up to 92% (for related substrates) nih.gov

When direct bromination does not yield the desired isomer, multi-step sequences are employed. These routes offer greater control over regioselectivity. For instance, a process for preparing 3-bromo-4-fluoro-benzoic acid demonstrates a powerful multi-step strategy. google.com This synthesis begins with fluorobenzene, which undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride. google.com The resulting 4-fluoroacetophenone is then brominated, followed by an oxidation of the acetyl group to a carboxylic acid using a hypochlorite (B82951) solution (a haloform reaction). google.com This sequence precisely controls the placement of the bromine and carboxyl groups.

Another classic, though often more complex, approach involves the diazotization of an appropriately substituted aniline (B41778) (e.g., 3-bromo-4-aminotoluene) followed by a Sandmeyer-type reaction to introduce the desired functionality, and subsequent oxidation of the methyl group to a carboxylic acid. google.com

Carboxylation provides a "reverse" strategy where the carboxylic acid group is one of the last functionalities to be introduced. This is typically achieved by forming an organometallic reagent from a halogenated precursor, which is then quenched with carbon dioxide.

A highly effective method involves bromine-lithium exchange at very low temperatures (-100 °C). acs.org For example, starting with a precursor like 1,2-dibromo-4-phenethoxybenzene, one could theoretically perform a selective bromine-lithium exchange using n-butyllithium, followed by reaction with CO₂ (as dry ice) to install the carboxylic acid group at the desired position. The selectivity of the lithium-halogen exchange is often dictated by steric hindrance or the presence of directing groups. This method is particularly valuable for accessing isomers that are difficult to prepare via electrophilic substitution. acs.org

Ethereal Linkage Formation Strategies for Phenethoxy Moiety Elaboration

With the 3-bromo-4-hydroxybenzoic acid scaffold in hand, the next critical step is the formation of the ether bond to introduce the phenethoxy group. To avoid undesirable side reactions, the acidic carboxylic acid proton is typically protected, often as a methyl or ethyl ester, before proceeding with ether synthesis.

The Williamson ether synthesis is the most common and straightforward method for this transformation. This reaction involves the Sₙ2 displacement of a halide from an alkyl halide by a phenoxide ion.

In the context of synthesizing 3-Bromo-4-phenethoxybenzoic acid, the starting material would be an ester of 3-bromo-4-hydroxybenzoic acid (e.g., methyl 3-bromo-4-hydroxybenzoate). The phenolic proton is deprotonated with a suitable base to form the more nucleophilic phenoxide. The resulting phenoxide is then reacted with a phenethyl halide, such as 2-phenylethyl bromide or 2-phenylethyl iodide, to form the ether linkage. A final hydrolysis step (saponification) of the ester group yields the target carboxylic acid.

Table 2: Typical Conditions for Williamson Ether Synthesis

SubstrateBaseAlkylating AgentSolventTypical Conditions
Methyl 3-bromo-4-hydroxybenzoatePotassium Carbonate (K₂CO₃)2-Phenylethyl bromideN,N-Dimethylformamide (DMF) or Acetone (B3395972)Heated (e.g., 60-80 °C)
Methyl 3-bromo-4-hydroxybenzoateSodium Hydride (NaH)2-Phenylethyl bromideTetrahydrofuran (THF)Room Temperature

The Mitsunobu reaction offers a powerful and mild alternative for forming ether bonds, particularly when the Sₙ2 conditions of the Williamson synthesis are not suitable. wikipedia.org This reaction converts a primary or secondary alcohol into an ether in the presence of a phenol (B47542), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgbyjus.com

For the synthesis of this compound, the reactants would be 3-bromo-4-hydroxybenzoic acid (the nucleophile), 2-phenylethanol (B73330) (the alcohol), PPh₃, and DEAD/DIAD. missouri.edu A key advantage of the Mitsunobu reaction is that it generally proceeds under neutral, room-temperature conditions. wikipedia.org The reaction mechanism is complex but involves the in-situ activation of the alcohol by the phosphine-azodicarboxylate adduct, making it a good leaving group that is subsequently displaced by the phenoxide. organic-chemistry.org The order of reagent addition can be crucial for success. wikipedia.org

Table 3: Reagents for Mitsunobu Ether Synthesis

Phenol ComponentAlcohol ComponentPhosphineAzodicarboxylateSolvent
3-Bromo-4-hydroxybenzoic acid2-PhenylethanolTriphenylphosphine (PPh₃)Diethyl azodicarboxylate (DEAD)Tetrahydrofuran (THF)
3-Bromo-4-hydroxybenzoic acid2-PhenylethanolTriphenylphosphine (PPh₃)Diisopropyl azodicarboxylate (DIAD)Diethyl ether

Comprehensive Synthesis of this compound

Retrosynthetic Analysis and Identification of Key Starting Materials

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ether linkage, as the Williamson ether synthesis is a robust and well-established method for forming such bonds. wikipedia.orgbyjus.com

This primary disconnection breaks the bond between the phenoxy oxygen and the ethyl group, leading to two key precursors:

An electrophile: A phenethyl group with a suitable leaving group, such as Phenethyl bromide .

A nucleophile: The phenoxide derived from 3-Bromo-4-hydroxybenzoic acid .

The intermediate, 3-Bromo-4-hydroxybenzoic acid, is not typically a stock chemical and requires its own synthesis. A further retrosynthetic step involves the removal of the bromine atom, leading back to a common starting material, p-Hydroxybenzoic acid . prepchem.com The synthesis of 3-bromo-4-hydroxybenzoic acid is achieved through the electrophilic aromatic substitution (bromination) of p-hydroxybenzoic acid. prepchem.com

Therefore, the forward synthesis commences from p-hydroxybenzoic acid, as outlined in the reaction scheme below.

Synthetic Scheme: Step 1: Bromination p-Hydroxybenzoic acid is brominated to yield 3-Bromo-4-hydroxybenzoic acid.

Step 2: Williamson Ether Synthesis 3-Bromo-4-hydroxybenzoic acid is reacted with phenethyl bromide in the presence of a base to form the final product, this compound.

The key starting materials identified through this analysis are presented in the table below.

Role in Synthesis Compound Name Structure
Primary Starting Materialp-Hydroxybenzoic acidC₇H₆O₃
Brominating AgentBromineBr₂
Electrophile for EtherificationPhenethyl bromideC₈H₉Br
Final ProductThis compoundC₁₅H₁₃BrO₃

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. This involves a careful selection of solvents, reagents, temperature, and reaction time for each synthetic step.

Step 1: Bromination of p-Hydroxybenzoic acid

The primary challenge in this step is achieving mono-bromination at the position ortho to the hydroxyl group, as the hydroxyl group strongly activates both ortho positions, potentially leading to the formation of 3,5-dibromo-4-hydroxybenzoic acid as a by-product. google.com

Key optimization parameters include:

Solvent: Glacial acetic acid is a common solvent for this reaction, as it can dissolve the starting material and facilitate the reaction. prepchem.com Using a halogenated alkane solvent like dichloromethane (B109758) with glacial acetic acid as a catalyst can also be effective. google.com

Temperature: Controlling the temperature is critical for selectivity. A patent for a similar transformation suggests keeping the temperature between -10°C and 50°C to favor the mono-brominated product. google.com

Stoichiometry: A slight excess or precise 1:1 stoichiometry of bromine to p-hydroxybenzoic acid is used to reduce the chance of di-bromination.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of the phenethyl halide. wikipedia.orgyoutube.com

Parameter Options Considerations for Optimization
Base K₂CO₃, NaOH, KOH, NaHA moderately strong base like potassium carbonate is often sufficient and cost-effective. Stronger bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. youtube.com
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are preferred as they solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile. byjus.com Acetonitrile and N,N-dimethylformamide (DMF) are common choices. byjus.com
Temperature 50 - 100 °CThe reaction typically requires heating to proceed at a reasonable rate. byjus.com Optimization involves finding the lowest temperature that gives a good yield in a reasonable time to prevent side reactions.
Leaving Group -Br, -I, -OTsPhenethyl bromide is a common choice. Phenethyl iodide is more reactive but also more expensive. Tosylates (OTs) are excellent leaving groups. masterorganicchemistry.com

An example of optimized conditions could involve reacting 3-bromo-4-hydroxybenzoic acid with phenethyl bromide and potassium carbonate in acetonitrile at a reflux temperature of around 80°C for several hours. byjus.com

Purification and Isolation Techniques for Synthetic Products

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure this compound.

Work-up Procedure:

Quenching and Acidification: The reaction mixture is typically cooled and then poured into water. Since the product is a carboxylic acid, the solution is acidified (e.g., with HCl) to a low pH. This ensures the carboxyl group is protonated (-COOH), making the product less soluble in water and facilitating its precipitation or extraction.

Extraction: The aqueous mixture is extracted with an organic solvent immiscible with water, such as ethyl acetate (B1210297). The desired product will move into the organic layer, while inorganic salts remain in the aqueous layer.

Washing: The organic layer is washed with water and then with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization:

Recrystallization is the most common and effective method for purifying solid organic compounds like benzoic acid derivatives. alfa-chemistry.com The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Steps for Recrystallization:

Solvent Selection: An ideal solvent dissolves the compound sparingly at room temperature but readily at its boiling point. For substituted benzoic acids, common recrystallization solvents include ethanol (B145695), methanol, or mixtures of ethanol and water.

Dissolution: The crude solid is placed in a flask, and a minimum amount of hot solvent is added to dissolve it completely.

Decolorization: If colored impurities are present, a small amount of activated carbon can be added to the hot solution to adsorb them. The solution is then hot-filtered to remove the carbon and any insoluble impurities. alfa-chemistry.com

Crystallization: The hot, clear filtrate is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. The cooling process can be completed in an ice bath to maximize the yield.

Isolation and Drying: The pure crystals are collected by vacuum filtration and washed with a small amount of ice-cold solvent to remove any adhering mother liquor. youtube.com The crystals are then dried, typically in a vacuum oven, to remove all traces of solvent.

The purity of the final product can be confirmed by measuring its melting point, which should be sharp and match the literature value, and through spectroscopic analysis (e.g., NMR, IR). libretexts.org

Consideration of Sustainable Synthesis and Green Chemistry Principles

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. rsc.orgworldwidejournals.com

Key Green Chemistry Considerations:

Safer Solvents: The bromination step often uses glacial acetic acid or halogenated solvents. prepchem.comgoogle.com Green alternatives could involve exploring reactions in safer solvents like ethanol or even water, if feasible. For the Williamson ether synthesis, replacing solvents like DMF with greener options such as acetone or ethyl acetate could be investigated.

Catalysis: The bromination of p-hydroxybenzoic acid is an electrophilic substitution that does not typically require a catalyst, although some procedures use Lewis acids. google.com Ensuring high selectivity through process control rather than relying on heavy metal catalysts is a greener approach.

Energy Efficiency: Traditional heating with oil baths can be energy-intensive. The use of microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. wikipedia.org Conducting reactions at or near ambient temperature whenever possible is another core principle. worldwidejournals.com

Atom Economy: The Williamson ether synthesis itself has good atom economy. However, side reactions detract from this. Optimizing conditions to maximize selectivity (as discussed in 2.3.2) directly aligns with the principle of maximizing atom economy.

Waste Reduction: Purification by recrystallization is generally greener than chromatographic methods, which consume large volumes of solvent. Choosing a solvent that can be easily recovered and recycled further improves the sustainability of the process. Minimizing waste begins with high-yield, high-selectivity reactions that reduce the need for extensive purification. brazilianjournals.com.br

Green Chemistry Principle Application to Synthesis
Prevent Waste Optimize reactions for high yield and selectivity to minimize by-products.
Safer Solvents & Auxiliaries Replace hazardous solvents (e.g., DMF, Dichloromethane) with greener alternatives (e.g., Ethanol, Acetone, Water). mdpi.com
Design for Energy Efficiency Utilize microwave heating to reduce reaction times and energy use; aim for ambient temperature reactions. wikipedia.org
Use of Catalysis Prefer catalytic reagents over stoichiometric ones. Control selectivity through process conditions. mdpi.com
Renewable Feedstocks Explore long-term possibilities of sourcing starting materials like p-hydroxybenzoic acid from renewable lignin-based sources. rsc.orgmdpi.com

By integrating these principles, the synthesis of this compound can be made more environmentally benign, safer, and more efficient.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In the case of this compound, molecular docking simulations would be employed to understand its potential interactions with various biological targets. For instance, studies on similar bromo-substituted compounds have used docking to explore their anticancer potential by targeting specific proteins like protein tyrosine kinase. ikm.org.myresearchgate.net The docking process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding energy, with lower scores typically indicating a more favorable interaction.

The key outputs of a molecular docking study on this compound would include:

Binding Affinity (kcal/mol): A quantitative measure of the strength of the interaction between the ligand and the protein.

Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

A hypothetical docking study might reveal interactions between the carboxylic acid group of the molecule and polar residues in a binding pocket, while the phenethoxy and bromo-substituted phenyl groups could engage in hydrophobic and halogen bonding interactions, respectively.

Table 1: Example of a Molecular Docking Results Table

Target Protein Ligand Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Protein X This compound -8.5 Arg120, Tyr34 Hydrogen Bond
Val68, Leu99 Hydrophobic

This table is illustrative and represents the type of data generated from a molecular docking simulation.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein.

For a complex of this compound and a target protein, an MD simulation would track the atomic movements over a set period (nanoseconds to microseconds). This allows researchers to assess whether the initial binding pose predicted by docking is stable or if the ligand shifts to a different conformation.

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root-Mean-Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein and ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over the simulation time, highlighting key stable interactions.

These simulations could reveal, for example, that the phenethoxy tail of the molecule is highly flexible, allowing it to adapt to the shape of a hydrophobic pocket within the target protein, thus contributing to a stable binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netnih.gov These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity.

For this compound, DFT calculations could determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the electron density distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other molecules. For example, the carboxylic acid group would be an electron-rich region, while the aromatic rings would have more complex electron distributions.

Table 2: Example of Quantum Chemical Calculation Outputs

Property Predicted Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.3 eV Indicator of chemical reactivity

This table is illustrative and represents the type of data generated from quantum chemical calculations.

Studies on similar bromo-benzoic acid derivatives have used these methods to analyze vibrational spectra and predict reactivity descriptors. researchgate.net

In Silico Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Design

In silico ADME prediction tools are essential for evaluating the drug-likeness of a compound early in the research process. These computational models predict the pharmacokinetic properties of a molecule, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.govresearchgate.netnih.gov

For this compound, ADME predictions would assess properties such as:

Absorption: Prediction of gastrointestinal absorption and oral bioavailability. This is often guided by rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of the primary cytochrome P450 (CYP) enzymes responsible for metabolizing the compound.

Excretion: Prediction of the likely routes of elimination from the body.

Table 3: Example of a Predicted ADME Profile

ADME Property Predicted Value/Classification Implication for Research
Gastrointestinal Absorption High Good candidate for oral administration.
Blood-Brain Barrier Permeation Low Less likely to cause central nervous system side effects.
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions.

This table is illustrative and represents the type of data generated from in silico ADME prediction tools.

These predictions are crucial for guiding further experimental design, such as selecting appropriate animal models or prioritizing compounds with more favorable pharmacokinetic profiles.

Future Directions and Emerging Research Avenues for 3 Bromo 4 Phenethoxybenzoic Acid

Design and Synthesis of Advanced Analogs for Enhanced Potency and Selectivity

The exploration of a novel compound's potential invariably involves the synthesis of analogs to establish a Structure-Activity Relationship (SAR). For 3-Bromo-4-phenethoxybenzoic acid, a systematic analoging campaign would be a critical next step. The goal would be to modulate the compound's properties to enhance its potency against a specific biological target while improving its selectivity over other related targets.

Key synthetic strategies would likely focus on modifying the three main components of the molecule: the benzoic acid ring, the phenethoxy group, and the bromine substituent.

Modification of the Benzoic Acid: The carboxylic acid group is a key feature, likely involved in hydrogen bonding interactions with a target protein. Its position could be moved around the ring (ortho, meta, para) to probe the geometry of the binding pocket. Furthermore, it could be replaced with bioisosteres such as tetrazoles, hydroxamic acids, or acyl sulfonamides to potentially improve metabolic stability, cell permeability, or binding affinity.

Alterations to the Phenethoxy Moiety: The phenethoxy group offers a large surface for modification. The terminal phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to alter its electronic properties and hydrophobic character. The length and flexibility of the ethyl linker could also be varied.

Role of the Bromine Atom: The bromine atom at the 3-position is a significant feature. Its role could be probed by replacing it with other halogens (F, Cl, I) to investigate the impact of size and electronegativity, or with other small functional groups. Its removal would also create a key reference compound.

A hypothetical SAR study could generate data as illustrated in the table below, where analogs are synthesized and tested for their inhibitory activity against a putative target enzyme.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Analogs of this compound

Compound IDModificationHypothetical Target IC50 (nM)Notes
ParentThis compound500Baseline activity
Analog 1Replaced -COOH with Tetrazole450Slight improvement in potency
Analog 2Replaced 3-Bromo with 3-Chloro750Reduced potency, suggesting importance of bromine size/electronics
Analog 3Added 4'-Fluoro to phenoxy ring150Significant improvement in potency
Analog 4Removed Bromine atom>10000Loss of activity, indicating bromine is critical for binding

Exploration of Novel Biological Targets and Mechanisms of Action

A fundamental question for any bioactive compound is identifying its molecular target(s) and understanding its mechanism of action. For this compound, this represents a significant area for future research. Several unbiased, large-scale approaches could be employed for target deconvolution.

Affinity-Based Proteomics: This technique would involve immobilizing an analog of this compound onto a solid support (like sepharose beads) to create an "affinity matrix." This matrix could then be incubated with cell lysates. Proteins that bind directly to the compound would be "captured" and subsequently identified using mass spectrometry.

Thermal Proteome Profiling (TPP): TPP assesses the thermal stability of thousands of proteins in the presence and absence of the compound. A direct binding event between the compound and a target protein typically alters the protein's melting point, allowing for target identification within a native cellular context.

Computational Target Prediction: In silico methods, such as reverse docking, can screen the structure of this compound against databases of known protein structures. This can generate a list of potential targets based on structural and electrostatic complementarity, which can then be validated experimentally.

Once a primary target is identified, further biochemical and cell-based assays would be required to elucidate the precise mechanism of action—for instance, whether the compound acts as a competitive or allosteric inhibitor, an agonist, or an antagonist.

Development of Innovative Delivery Systems for In Vitro Applications

The physicochemical properties of a compound like this compound, such as its solubility and stability in aqueous media, can significantly impact the reliability of in vitro experiments. Poor solubility can lead to compound precipitation in cell culture media, resulting in inaccurate dose-response curves.

Future research could focus on developing formulation strategies to improve its utility in cell-based assays.

Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles can enhance its solubility and ensure a more consistent and controlled release in the experimental system. Common nanoparticle platforms include:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within the membrane.

Polymeric Micelles: Self-assembling structures formed from amphiphilic block copolymers, with a hydrophobic core that can house the compound.

Polymeric Nanoparticles: Solid polymer-based particles where the compound is either dissolved or entrapped within the polymer matrix.

These delivery systems can improve the compound's bioavailability in a cellular context, leading to more reproducible and meaningful biological data.

Table 2: Comparison of Potential Nanoparticle Delivery Systems for In Vitro Studies

Delivery SystemCore CompositionTypical Size Range (nm)Potential Advantages for In Vitro Use
LiposomesAqueous Core / Lipid Bilayer50 - 200Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric MicellesHydrophobic Polymer Core10 - 100High loading capacity for hydrophobic compounds, good stability.
Polymeric NanoparticlesSolid Polymer Matrix100 - 500Controlled and sustained release of the compound, high stability.

Integration with High-Throughput Screening (HTS) Methodologies for Discovery

High-throughput screening (HTS) provides a powerful platform for rapidly assessing the biological activity of a compound or a library of its analogs against a multitude of targets or cellular phenotypes. Integrating this compound and its future derivatives into HTS campaigns could rapidly expand our understanding of its biological potential.

Target-Based Screening: Once a primary target is validated, HTS can be used to screen a library of analogs to rapidly explore the SAR and identify compounds with superior potency and selectivity.

Phenotypic Screening: In this approach, the compound and its analogs would be tested across a wide range of cell lines in assays that measure specific cellular behaviors, such as cell proliferation, apoptosis, or the expression of a particular biomarker. This unbiased method can uncover unexpected activities and novel therapeutic applications without prior knowledge of the compound's target.

The structural backbone of this compound could also serve as a starting point for a diversity-oriented synthesis campaign to create a focused library of compounds. This library could then be subjected to HTS to explore a broader chemical space and identify novel bioactive molecules.

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The comprehensive investigation of this compound necessitates a collaborative approach, bridging multiple scientific disciplines. The complexity of modern drug discovery and chemical biology research means that no single laboratory typically possesses all the requisite expertise.

Future success will depend on forming synergistic partnerships:

Synthetic Organic Chemists and Medicinal Chemists: To design and execute the synthesis of novel analogs and chemical probes.

Biochemists and Molecular Biologists: To develop and perform assays for target validation and mechanism of action studies.

Cell Biologists: To conduct phenotypic screening and investigate the compound's effects in relevant cellular models.

Computational Chemists and Bioinformaticians: To perform in silico target prediction, model ligand-protein interactions, and analyze large datasets from HTS and proteomics experiments.

Pharmacologists and Toxicologists: To conduct later-stage in vitro studies on absorption, distribution, metabolism, and excretion (ADME).

By fostering an interdisciplinary research environment, the scientific community can efficiently translate the initial potential of this compound into valuable chemical tools and, potentially, future therapeutic agents.

Q & A

Basic: What are the common synthetic routes for 3-Bromo-4-phenethoxybenzoic acid, and what key reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves bromination of 4-phenethoxybenzoic acid precursors. A flow-chemistry approach using photochemical bromination (e.g., with N-bromosuccinimide or Br₂) under UV light in acetonitrile or DCM can improve regioselectivity and reduce side reactions . Traditional methods may employ Friedel-Crafts alkylation followed by bromination, where reaction temperature (0–25°C) and stoichiometric control of brominating agents (e.g., Br₂/FeBr₃) are critical to avoid over-bromination . Yield optimization requires careful monitoring via TLC or HPLC to isolate intermediates.

Basic: How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer:
Purification involves sequential steps:

Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) to separate brominated byproducts.

HPLC Analysis : C18 reverse-phase columns with acetonitrile/water (0.1% TFA) gradients confirm purity >98% .
Critical parameters include pH control during crystallization (pH 5–6) to prevent carboxylate salt formation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.